Tert-butyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-14(2,3)19-13(18)15(16)10-17-9-12(15)11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDWMCKFCYUQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CNCC1C2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or other suitable aromatic substitution reactions.
Esterification: The tert-butyl ester group is typically introduced using tert-butyl alcohol and an acid catalyst under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors for better control over reaction conditions .
Chemical Reactions Analysis
Tert-butyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or phenyl positions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields .
Scientific Research Applications
Tert-butyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which tert-butyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom and phenyl group contribute to its binding affinity and specificity, influencing various biochemical pathways. The compound’s effects are mediated through modulation of enzyme activity or receptor signaling, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs from the evidence include pyrrolidine derivatives with substitutions at positions 3 and 4, altering electronic, steric, and solubility profiles:
Table 1: Comparative Analysis of Pyrrolidine Derivatives
*Calculated values. †Estimated from structural data.
Key Findings from Comparative Analysis
Lipophilicity and Solubility
- The target compound ’s phenyl group likely increases lipophilicity compared to the 4-methoxyphenyl group in ’s analog, which introduces polarity via the methoxy group .
- The hydroxymethyl substituents in and enhance hydrophilicity, whereas the target’s fluorine and phenyl groups may reduce aqueous solubility.
The trifluoromethyl group in ’s analog significantly increases electronegativity, which could improve metabolic stability relative to the target’s phenyl group .
Synthetic Considerations
- Synthesis routes for analogs (e.g., sulfuryl chloride-mediated reactions in ) suggest that similar methods might apply to the target compound, though purification may require adjustments for phenyl group stability .
Stability and Reactivity The tert-butyl ester group in all compounds confers stability under standard storage conditions, as noted in .
Biological Activity
Tert-butyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula: . The presence of a fluorine atom and a phenyl group on the pyrrolidine ring contributes to its unique chemical behavior and biological activity. The compound is classified as a pyrrolidine derivative, which often exhibits significant pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom enhances the binding affinity, while the phenyl group may influence the compound's specificity for its targets. Research indicates that this compound may modulate various signaling pathways, leading to effects such as inhibition of enzyme activity or alteration of receptor functions.
1. Neuroprotective Effects
Studies have shown that this compound exhibits neuroprotective properties. It has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's.
In vitro studies demonstrated that this compound can increase cell viability in astrocytes exposed to amyloid-beta by reducing oxidative stress markers such as malondialdehyde (MDA) and increasing glutathione levels .
2. Inhibition of Enzyme Activity
The compound has also been studied for its potential as an inhibitor of certain enzymes, including acetylcholinesterase (AChE) and β-secretase. Inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive function in models of Alzheimer's disease .
Case Studies
- In Vitro Studies :
- In Vivo Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| This compound | AChE inhibitor; β-secretase inhibitor | Neuroprotective; enhances cell viability |
| 4-Phenylpyrrolidine-3-carboxylic acid | AChE inhibitor | Moderate neuroprotective effects |
| 3-Fluoropyrrolidine-3-carboxylic acid | Unknown | Limited studies available |
This table highlights how this compound compares with similar compounds in terms of mechanism and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
